![molecular formula C6H2Cl3F2N B14459108 2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine CAS No. 72832-53-2](/img/structure/B14459108.png)
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine is a chemical compound with the molecular formula C6H2Cl3F2N. It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,6-dichloropyridine with chlorodifluoromethane under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: A related compound with similar chemical properties but lacking the chlorodifluoromethyl group.
4-Fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
2,4-Dichloro-6-methylpyrimidine: A compound with a similar structure but different functional groups and applications.
Uniqueness
2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Propiedades
Número CAS |
72832-53-2 |
|---|---|
Fórmula molecular |
C6H2Cl3F2N |
Peso molecular |
232.4 g/mol |
Nombre IUPAC |
2,6-dichloro-4-[chloro(difluoro)methyl]pyridine |
InChI |
InChI=1S/C6H2Cl3F2N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H |
Clave InChI |
TUCQEUXDRIJTOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1Cl)Cl)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




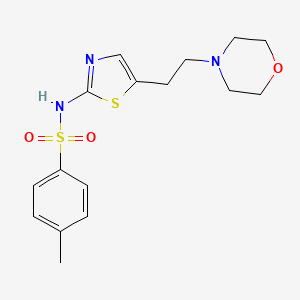
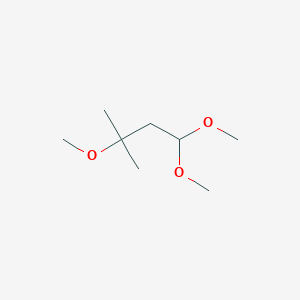
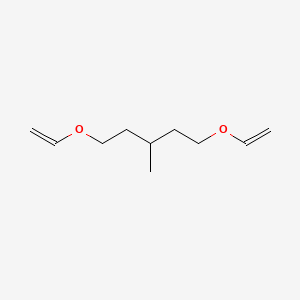
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
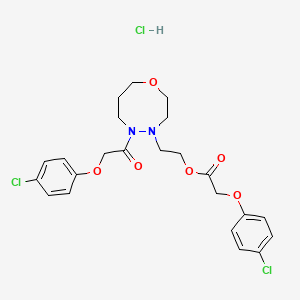
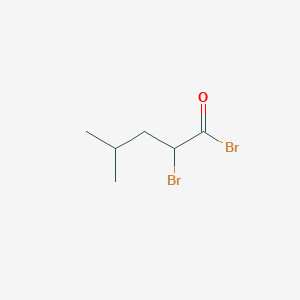
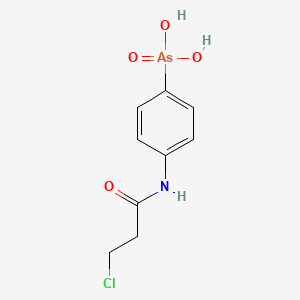
![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
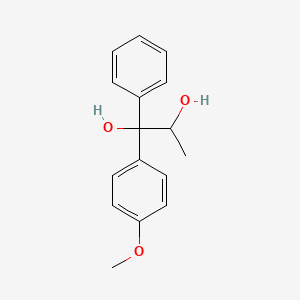
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)

